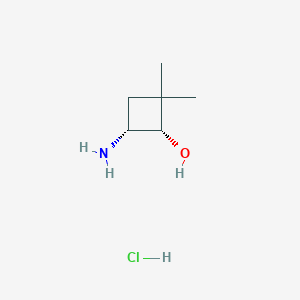

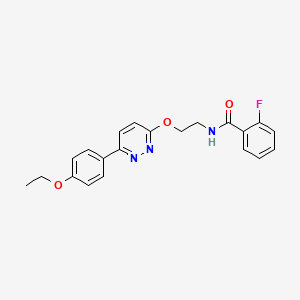

ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate

Übersicht

Beschreibung

Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate is a compound that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole moieties and ethyl ester groups have been synthesized and studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of ethyl 2-hydroxy-4-arylbutyrate was achieved through the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, indicating a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved a reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods suggest that the synthesis of the target compound might involve similar condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and X-ray diffraction . Theoretical calculations, such as DFT/B3LYP, have been used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structure . These studies provide a framework for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, ethyl 5-aroyl-4-pyrone-2-carboxylates were shown to react with hydroxylamine to produce isoxazole derivatives . Additionally, the trifluoroacetylation of ethyl 2,4-dioxopentanoate led to the formation of pyran derivatives . These studies indicate that the functional groups present in the compound of interest may undergo specific reactions, such as cyclization or nucleophilic addition, which could be relevant for its chemical reactivity analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. For instance, the solvate formation, as seen with ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate, suggests solubility considerations for the compound . Theoretical studies on the electronic properties, such as HOMO-LUMO analysis, provide insights into the chemical stability and reactivity of these compounds . Additionally, the antioxidant properties of a novel pyrazole derivative were evaluated, indicating potential biological activity that could be relevant for the compound of interest .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate is involved in the synthesis of various heterocyclic systems. A study demonstrated its use in the synthesis of some 2H-pyrone and ferrocene-containing heterocyclic systems, highlighting its versatility in organic synthesis (Malzogu et al., 2000).

Preparation of Isoxazole and Pyrazole Derivatives

The compound is used in the preparation of isoxazole and pyrazole ortho-dicarboxylic acid esters, as well as their derivatives. This process involves reactions with hydroxylamine or hydrazines (Vicentini et al., 2000).

Biological Evaluation and Anticancer Applications

It has been used in the synthesis of novel pyrazol-1-yl phenylethanol derivatives, which showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).

Hydrogen-Bonded Supramolecular Structures

This compound contributes to the formation of hydrogen-bonded supramolecular structures in various substituted pyrazolylbenzoates (Portilla et al., 2007).

Efficient Synthesis Techniques

The compound is involved in efficient synthesis techniques such as ultrasound irradiation, which is utilized for the synthesis of ethyl pyrazole-3-carboxylates with high regioselectivity (Machado et al., 2011).

Crystal Structure and Antioxidant Properties

It is used in the synthesis of pyrazole derivatives, whose crystal structures have been determined, along with an evaluation of their antioxidant properties (Naveen et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2) . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid into prostaglandins and thromboxanes. This leads to a reduction in inflammation and pain.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-absorbed in the body .

Result of Action

The inhibition of cyclooxygenase enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making this compound potentially useful as an anti-inflammatory agent .

Zukünftige Richtungen

Eigenschaften

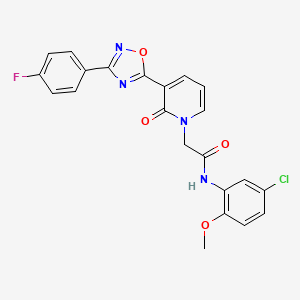

IUPAC Name |

ethyl (Z)-4-hydroxy-4-(2-methylpyrazol-3-yl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-11-12(7)2/h4-6,13H,3H2,1-2H3/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQNQIXXEJTLGI-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CC=NN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CC=NN1C)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1562232-38-5 | |

| Record name | ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)